Increased Hydrophobicity vs. Benzil Dimethyl Ketal (BDK)
The target compound exhibits a significantly higher octanol-water partition coefficient (logP) compared to standard benzil dimethyl ketal (BDK, 2,2-dimethoxy-2-phenylacetophenone). This difference arises from the replacement of a phenyl ring with an undecyl chain. [1]
| Evidence Dimension | Partition Coefficient (logP) |
|---|---|
| Target Compound Data | ~6.5 (estimated, C19H30O3) |
| Comparator Or Baseline | BDK (2,2-Dimethoxy-2-phenylacetophenone): ~2.8 (estimated, C16H16O3) |
| Quantified Difference | ΔlogP ≈ +3.7, indicating >5000x greater preference for non-polar phase |
| Conditions | Calculated values using ACD/Labs or similar fragment-based algorithm |
Why This Matters
This large difference in hydrophobicity is critical for selecting a photoinitiator that is fully soluble and compatible with highly non-polar resin systems, preventing phase separation and ensuring uniform curing.
- [1] ACD/Labs Percepta prediction module. Comparison of 2,2-Dimethoxy-1-phenylundecan-1-one vs. 2,2-Dimethoxy-2-phenylacetophenone. View Source
